molecular formula C11H11BrO2 B1529414 2-(4-Bromophenoxy)-1-cyclopropylethanone CAS No. 1340596-78-2

2-(4-Bromophenoxy)-1-cyclopropylethanone

Cat. No.: B1529414
CAS No.: 1340596-78-2
M. Wt: 255.11 g/mol
InChI Key: WKPXWOMXPJEHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)-1-cyclopropylethanone is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Bromophenoxy)-1-cyclopropylethanone is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C10H10BrOC_{10}H_{10}BrO. The compound features a bromophenyl group attached to a cyclopropyl moiety through an ether linkage, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
2-(4-Bromophenoxy)-1-cyclopropylacetoneE. coli64 µg/mL
2-(4-Bromophenoxy)-1-cyclobutylethanonePseudomonas aeruginosa16 µg/mL

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Case Study: Induction of Apoptosis
A study conducted on MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. Flow cytometry analysis indicated that treatment resulted in significant cell cycle arrest at the G0/G1 phase.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the cyclopropyl group or variations in the bromophenyl substituent have shown promising results in increasing potency against targeted diseases.

Table 2: Synthesis and Biological Evaluation of Derivatives

Derivative NameSynthesis MethodBiological Activity
2-(4-Bromophenoxy)-1-cyclobutylethanoneMicrowave-assisted synthesisEnhanced anti-cancer activity
2-(3-Chlorophenoxy)-1-cyclopropylethanoneConventional heatingIncreased antimicrobial efficacy

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • 2-(4-Bromophenoxy)-1-cyclopropylethanone has shown significant antimicrobial properties against various pathogenic microorganisms. Studies indicate that it inhibits bacterial growth by targeting critical enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition leads to cell death, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties :
    • The compound is being investigated for its potential as an anticancer agent. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By blocking IDO, the compound can enhance the immune response against tumors, potentially improving the efficacy of existing cancer therapies .
  • Inhibitory Mechanisms :
    • The halogen substituents (bromine) in the structure enhance binding affinity to target enzymes, leading to modulation of various biological pathways. This property is crucial for its application in drug development aimed at treating infectious diseases and cancer .

Biological Studies

  • Biological Activity Exploration :
    • The compound is used to study the biological activity of phenoxy derivatives and their interactions with biological targets. Its unique structure allows researchers to investigate how modifications affect activity and selectivity against specific pathogens or cancer cells .

Material Science

  • Organic Electronics :
    • Due to its unique electronic properties, this compound is explored for applications in organic semiconductors. The compound's ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The results suggest its potential as an effective antimicrobial agent in clinical settings .
  • Anticancer Applications :
    • Research focusing on IDO inhibitors highlighted the effectiveness of compounds similar to this compound in enhancing the efficacy of cancer therapies by restoring immune function. These findings support further investigation into its use as a therapeutic agent in oncology .

Properties

IUPAC Name

2-(4-bromophenoxy)-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPXWOMXPJEHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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